molecular formula C23H26ClN5O3S B2707872 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904583-97-7

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2707872
CAS No.: 904583-97-7
M. Wt: 488
InChI Key: UGACTJYAZINOBA-UHFFFAOYSA-N
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Description

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a chloro group, a dimethylphenylsulfonyl group, and an isopropoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate azide and alkyne precursor under copper-catalyzed conditions.

    Quinazoline Core Formation: The quinazoline core can be constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The dimethylphenylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate with an isopropoxypropylamine derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the triazole ring, potentially leading to dechlorination or ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound can be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of the triazole ring fused to the quinazoline core, along with the sulfonyl and isopropoxypropyl groups, provides a unique scaffold for further chemical modifications and biological investigations.

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-14(2)32-11-5-10-25-21-19-13-17(24)7-9-20(19)29-22(26-21)23(27-28-29)33(30,31)18-8-6-15(3)16(4)12-18/h6-9,12-14H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGACTJYAZINOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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